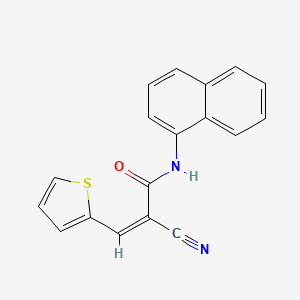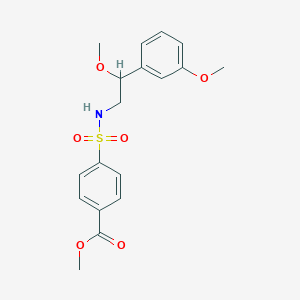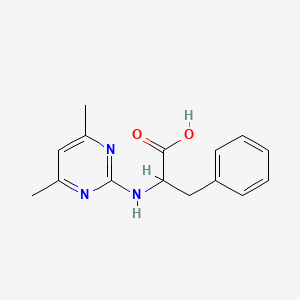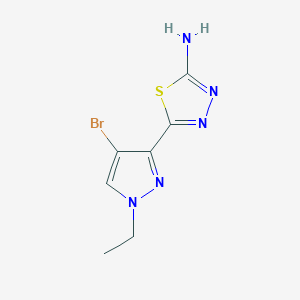![molecular formula C19H13N3O5 B2860490 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide CAS No. 865285-96-7](/img/structure/B2860490.png)
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains several functional groups including a methoxyphenyl group, an oxadiazole ring, and a chromene ring with a carboxamide group. Compounds with these functional groups are often involved in various biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions. For instance, oxadiazole derivatives can be synthesized from the corresponding carboxylic acids and hydrazides .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the structure .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the molecular structure. For example, the presence of the methoxy group might increase the compound’s solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Serotonin Receptor Binding
This compound has potential applications in the development of drugs targeting serotonin receptors, particularly the 5-HT1A receptor . It could serve as a highly selective ligand, contributing to the treatment of disorders such as depression, anxiety, and schizophrenia .
Alzheimer’s Disease Research
Due to its structural features, AB00685965-01 may be used in Alzheimer’s disease research. Its ability to cross the blood-brain barrier makes it a candidate for studying the central nervous system and developing treatments for neurodegenerative diseases .
Antidepressant Development
The compound’s interaction with serotonin receptors suggests it could be used to develop new antidepressants. Its selectivity and binding affinity are crucial for creating more effective and side-effect-free medications .
Molecular Structure Analysis
AB00685965-01 can be used in crystallography studies to understand molecular interactions and stability. Its structure provides a basis for synthesizing new compounds with potential pharmaceutical applications .
Agonist for Psychoactive Substance Research
The compound’s structure is similar to that of known psychoactive substances, making it useful for studying the metabolism and elimination properties of new psychoactive substances .
Scaffold for Drug Development
The compound’s scaffold can be utilized to create a variety of drugs, including those for treating central nervous system disorders. Its versatility in binding to different receptors opens up numerous possibilities for drug design .
Study of Blood-Brain Barrier Permeability
AB00685965-01 could be instrumental in studying how drugs cross the blood-brain barrier. This is vital for the development of treatments for brain-related illnesses .
Synthesis of Cage-like Structures
The compound’s structure allows for the synthesis of cage-like structures, which are important in the development of drugs that require a specific shape to interact with biological targets .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5/c1-25-14-8-4-3-7-12(14)18-21-22-19(27-18)20-17(24)16-10-13(23)11-6-2-5-9-15(11)26-16/h2-10H,1H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBUFPXCSLYLDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2860407.png)





![(Z)-2,4-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860418.png)

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2860420.png)
![7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2860422.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2860425.png)
